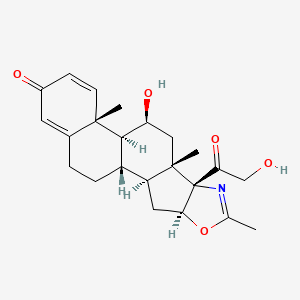
Deacetyldeflazacort; Deflazacortalcohol; L 6485
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Deacetyldeflazacort is synthesized from Deflazacort through a deacetylation process. The reaction typically involves the use of acidic or basic hydrolysis to remove the acetyl group from Deflazacort, resulting in the formation of Deacetyldeflazacort . The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Industrial Production Methods
In industrial settings, the production of Deacetyldeflazacort follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled deacetylation reactions.
Purification: Using techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Deacetyldeflazacort undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, Deflazacort.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, and chloroform are commonly used.
Major Products Formed
Oxidation: Leads to the formation of oxidized corticosteroid derivatives.
Reduction: Results in the regeneration of Deflazacort.
Substitution: Produces various substituted corticosteroid compounds.
Aplicaciones Científicas De Investigación
Deacetyldeflazacort has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of corticosteroid metabolism and synthesis.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Studied for its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new corticosteroid-based drugs and formulations.
Mecanismo De Acción
Deacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor . This binding leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects . The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Hydrocortisone: A naturally occurring corticosteroid with a broader range of effects.
Methylprednisolone: A synthetic corticosteroid with higher potency.
Uniqueness
Deacetyldeflazacort is unique due to its specific deacetylated structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It has a favorable safety profile compared to other corticosteroids, making it a preferred choice in certain therapeutic applications .
Propiedades
Número CAS |
2585198-73-6 |
|---|---|
Fórmula molecular |
C23H29NO5 |
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(1S,2S,4S,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19-,20+,21-,22-,23+/m0/s1 |
Clave InChI |
KENSGCYKTRNIST-AXEBOABBSA-N |
SMILES isomérico |
CC1=N[C@@]2([C@@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
SMILES canónico |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















